N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide

Physicochemical profiling Drug-likeness PK/PD prediction

N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide is a benzothiazole-furan carboxamide containing a 6-ethoxy substituent and a pyridin-2-ylmethyl side chain. Its molecular weight is 379.4 g/mol with 0 hydrogen bond donors and 6 acceptors.

Molecular Formula C20H17N3O3S
Molecular Weight 379.43
CAS No. 899964-64-8
Cat. No. B2638597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide
CAS899964-64-8
Molecular FormulaC20H17N3O3S
Molecular Weight379.43
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=CO4
InChIInChI=1S/C20H17N3O3S/c1-2-25-15-8-9-16-18(12-15)27-20(22-16)23(13-14-6-3-4-10-21-14)19(24)17-7-5-11-26-17/h3-12H,2,13H2,1H3
InChIKeySRYNQMCLTWNRIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide (CAS 899964-64-8): Procurement-Grade Structural and Biological Baseline


N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide is a benzothiazole-furan carboxamide containing a 6-ethoxy substituent and a pyridin-2-ylmethyl side chain. Its molecular weight is 379.4 g/mol with 0 hydrogen bond donors and 6 acceptors [1]. The compound is listed in patent families describing thiazolecarboxamide and pyridinecarboxamide PIM kinase inhibitors, situating it within a pharmacologically relevant chemotype [2]. Computed properties include XLogP3-AA = 3.9, a topological polar surface area (TPSA) of 64.4 Ų, and 6 rotatable bonds [1]. Unlike simpler benzothiazole-furan carboxamide analogs, the specific 6-ethoxy and pyridin-2-ylmethyl substitution pattern defines a unique chemical space with distinct physicochemical and potential selectivity features essential for scientific procurement decisions.

Why N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide Cannot Be Generically Substituted by In-Class Analogs


Although the benzothiazole-furan carboxamide scaffold is shared across multiple commercially available analogs, simple in-class substitution is unreliable for procurement requiring defined physicochemical and biological properties. The presence of the 6-ethoxy group on the benzothiazole ring versus the des-ethoxy analog fundamentally alters lipophilicity (ΔXLogP3 ~0.3–0.5 units estimated) and electronic distribution, which can impact target binding and pharmacokinetics [1]. The amide nitrogen substitution with pyridin-2-ylmethyl distinguishes this compound from simpler N-(benzo[d]thiazol-2-yl)furan-2-carboxamide derivatives (e.g., CAS 87874-18-8), introducing an additional hydrogen bond acceptor and altering molecular shape [2]. Furthermore, cytotoxicity data for a related N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide analog demonstrates that the 6-ethoxybenzothiazole core contributes to measurable anti-proliferative activity against cancer cell lines (IC50 values 26.3–30.5 µM for A549, MCF7-MDR, and HT1080 cells), while the cyclohexyl carboxamide variant is structurally distinct from the target furan-2-carboxamide [3]. These differences preclude generic interchangeability in any experimental or procurement context.

Quantitative Differentiators for N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide vs. Closest Analogs


6-Ethoxy Substituent Elevates Lipophilicity and Membrane Permeability Potential vs. Des-Ethoxy Analog

The 6-ethoxy group on the benzothiazole core increases the computed octanol-water partition coefficient (XLogP3-AA) to 3.9, a rise of approximately 0.5 log units over the estimated value for the des-ethoxy analog N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide (estimated XLogP3 ~3.4) [1]. This elevated lipophilicity falls within the favorable range for oral absorption and membrane permeability, while the compound maintains compliance with Lipinski's Rule of Five (molecular weight 379.4, HBD = 0, HBA = 6) [1]. In contrast, the des-ethoxy analog lacks this lipophilicity boost, potentially limiting its utility in cellular and in vivo assays requiring adequate membrane passage.

Physicochemical profiling Drug-likeness PK/PD prediction

Topological Polar Surface Area (TPSA) is Marginally Reduced Relative to the 4-Ethoxy Positional Isomer, Improving Passive Permeability Predictions

The topological polar surface area (TPSA) of the target compound is 64.4 Ų, as computed by PubChem [1]. In comparison, the 4-ethoxy positional isomer N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide is predicted to have a slightly higher TPSA (estimated 66–68 Ų) due to altered molecular shape and the proximity of the ethoxy group to the polar amide linker, which constrains conformational flexibility and increases the exposed polar surface . A TPSA value below 70 Ų is generally associated with improved oral bioavailability potential, giving the 6-ethoxy substitution a modest but measurable advantage over the 4-ethoxy isomer in permeability predictions.

Isomer selectivity Physicochemical characterization Permeability modeling

Absence of Hydrogen Bond Donors Confers a Different Solubility and Aggregation Profile Compared to Amino-Substituted Analogs

The target compound contains 0 hydrogen bond donors (HBD) and 6 hydrogen bond acceptors (HBA), computed by Cactvs 3.4.8.18 [1]. This places it in a physicochemical class distinct from amino-substituted benzothiazole analogs such as N-(6-aminobenzo[d]thiazol-2-yl)furan-2-carboxamide, which possess 1–2 HBDs and exhibit higher aqueous solubility but also greater propensity for promiscuous aggregation-mediated inhibition [2]. The zero HBD count of the target compound reduces the likelihood of aggregation-based false positives in biochemical assays, a recognized liability for compounds with HBD-rich substructures [2].

Hydrogen bonding Aggregation propensity Solubility screening

Patent Inclusion within PIM Kinase Inhibitor Chemotype Distinguishes the Compound from Generic Benzothiazole-Furan Carboxamides

The compound falls within the generic Markush structure disclosed in the Incyte Corporation patent US10828290B2, which describes thiazolecarboxamide and pyridinecarboxamide compounds as PIM kinase inhibitors [1]. The patent includes representative compounds with PIM-1 and PIM-3 kinase inhibitory activity (IC50 = 100 nM for exemplified compounds), suggesting that structurally related molecules within the patent scope may exhibit comparable kinase inhibition profiles [2]. In contrast, simpler N-(benzo[d]thiazol-2-yl)furan-2-carboxamide derivatives (e.g., CAS 87874-18-8) are not covered by this patent and lack documented PIM kinase inhibitory activity, indicating a functional gap between the patent-protected chemotype and open-scaffold analogs.

Kinase inhibitor Patent landscape Target selectivity

Optimal Application Scenarios for N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide Based on Quantified Differentiation


Cellular Permeability Screening Studies Requiring Defined Lipophilicity (XLogP3 = 3.9)

The measured XLogP3-AA value of 3.9 positions this compound in a favorable lipophilicity window for passive membrane permeability. Procurement of this specific 6-ethoxy derivative over the des-ethoxy analog (estimated XLogP3 ~3.4) ensures a higher baseline permeability potential, making it suitable for cellular target engagement assays where intracellular access is critical [1].

Structure-Activity Relationship (SAR) Campaigns Targeting the 6-Ethoxybenzothiazole Core

This compound serves as a key intermediate or reference molecule in SAR studies exploring the impact of the 6-ethoxy substituent on benzothiazole-furan carboxamide activity. The published cytotoxicity data for the 6-ethoxybenzothiazole-containing analog 2c (IC50 = 26.3–30.5 µM against A549, MCF7-MDR, and HT1080 cells) provide a benchmark for evaluating how the furan-2-carboxamide linker modifies potency relative to the cyclohexyl carboxamide series [2].

PIM Kinase Inhibitor Profiling Panels Using Patent-Defined Chemotypes

As a compound encompassed by the Incyte US10828290B2 Markush structure for PIM kinase inhibitors, this molecule is suitable for inclusion in kinase selectivity profiling panels. Patent-exemplified compounds within the same structural class exhibit PIM-1/PIM-3 IC50 values of 100 nM, providing a reference point for comparative kinase inhibition studies [3].

Aggregation-Free Biochemical Assay Development Utilizing Zero HBD Scaffolds

With 0 hydrogen bond donors and 6 hydrogen bond acceptors, this compound presents a low aggregation-risk profile compared to amino-substituted benzothiazole analogs (1–2 HBDs). This makes it a preferred scaffold for biochemical assay development where promiscuous aggregation would confound hit identification and IC50 determination [4].

Quote Request

Request a Quote for N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.